- Synthesis of 3-(7-quinolyl)-7-hydroxychromone and its 7-O-β-D-tetra-O-acetylglucopyranosideDopovidi Akademii Nauk Ukrains'koi RSR, 1985, (1985), 55-8,
Cas no 97850-36-7 (2-(quinolin-7-yl)acetonitrile)

2-(quinolin-7-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 7-Quinolineacetonitrile
- 2-(quinolin-7-yl)acetonitrile
- 2-quinolin-7-ylacetonitrile
- 7-(Cyanomethyl)quinoline
-
- MDL: MFCD11109980
- Inchi: 1S/C11H8N2/c12-6-5-9-3-4-10-2-1-7-13-11(10)8-9/h1-4,7-8H,5H2
- InChI Key: HBMKWMMAMFSGAL-UHFFFAOYSA-N
- SMILES: N#CCC1C=C2C(C=CC=N2)=CC=1
Computed Properties
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Surface Charge: 0
- XLogP3: nothing
2-(quinolin-7-yl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-315305-0.05g |
2-(quinolin-7-yl)acetonitrile |
97850-36-7 | 95% | 0.05g |
$245.0 | 2023-09-05 | |
Enamine | EN300-315305-0.5g |
2-(quinolin-7-yl)acetonitrile |
97850-36-7 | 95% | 0.5g |
$824.0 | 2023-09-05 | |
Enamine | EN300-315305-10.0g |
2-(quinolin-7-yl)acetonitrile |
97850-36-7 | 95% | 10.0g |
$4545.0 | 2023-02-24 | |
1PlusChem | 1P006BBS-50mg |
7-Quinolineacetonitrile |
97850-36-7 | 95% | 50mg |
$348.00 | 2025-02-21 | |
A2B Chem LLC | AC93816-5g |
2-(Quinolin-7-yl)acetonitrile |
97850-36-7 | 95% | 5g |
$3262.00 | 2024-07-18 | |
1PlusChem | 1P006BBS-2.5g |
7-Quinolineacetonitrile |
97850-36-7 | 95% | 2.5g |
$2616.00 | 2025-02-21 | |
A2B Chem LLC | AC93816-500mg |
2-(Quinolin-7-yl)acetonitrile |
97850-36-7 | 95% | 500mg |
$903.00 | 2024-07-18 | |
1PlusChem | 1P006BBS-500mg |
7-Quinolineacetonitrile |
97850-36-7 | 95% | 500mg |
$1075.00 | 2025-02-21 | |
Enamine | EN300-315305-1.0g |
2-(quinolin-7-yl)acetonitrile |
97850-36-7 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-315305-2.5g |
2-(quinolin-7-yl)acetonitrile |
97850-36-7 | 95% | 2.5g |
$2071.0 | 2023-09-05 |
2-(quinolin-7-yl)acetonitrile Production Method
Production Method 1
2-(quinolin-7-yl)acetonitrile Preparation Products
2-(quinolin-7-yl)acetonitrile Related Literature
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
Additional information on 2-(quinolin-7-yl)acetonitrile
2-(Quinolin-7-yl)Acetonitrile (CAS No. 97850-36-7): A Comprehensive Overview
2-(Quinolin-7-yl)Acetonitrile, a compound with the CAS registry number 97850-36-7, is an organic chemical that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and biotechnology. This compound is characterized by its unique structure, which combines a quinoline ring with an acetonitrile group, making it a versatile building block for various applications. Recent advancements in synthetic chemistry have further highlighted its potential as a key intermediate in drug discovery and material synthesis.
The molecular structure of 2-(Quinolin-7-yl)Acetonitrile consists of a quinoline moiety attached to an acetonitrile group at the 7-position of the quinoline ring. This arrangement imparts the compound with distinct electronic and steric properties, which are crucial for its functional applications. The quinoline ring, a bicyclic structure comprising a benzene ring fused with a pyridine ring, contributes to the compound's aromaticity and conjugation, while the acetonitrile group introduces electron-withdrawing effects, enhancing its reactivity in various chemical reactions.
Recent studies have explored the synthesis of 2-(Quinolin-7-yl)Acetonitrile through diverse methodologies, including direct alkylation, nucleophilic substitution, and catalytic coupling reactions. These methods have not only improved the efficiency of synthesis but also opened new avenues for its application in drug design. For instance, researchers have reported the use of this compound as a scaffold for developing potential antimicrobial agents, where its ability to interact with bacterial membranes has shown promising results.
In addition to its role in pharmaceuticals, 2-(Quinolin-7-yl)Acetonitrile has found applications in materials science, particularly in the development of advanced materials such as conjugated polymers and nanomaterials. Its electronic properties make it an ideal candidate for use in organic electronics, where it can serve as a building block for semiconducting materials or light-emitting diodes (LEDs). Recent research has demonstrated its potential as an electron-deficient component in donor–acceptor systems, enhancing charge transport properties in organic devices.
The biological activity of 2-(Quinolin-7-yl)Acetonitrile has also been extensively studied. In vitro assays have revealed its ability to modulate various cellular pathways, including those involved in inflammation and oxidative stress. For example, studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and interleukin-6. Furthermore, its antioxidant activity has been attributed to its ability to scavenge free radicals and reduce oxidative damage to cellular components.
Another area of interest is the use of 2-(Quinolin-7-yl)Acetonitrile as a precursor for more complex molecules in medicinal chemistry. Its structural versatility allows for easy functionalization at multiple positions on the quinoline ring, enabling the creation of diverse analogs with tailored pharmacological profiles. Recent advancements in medicinal chemistry have leveraged this property to design novel compounds targeting specific therapeutic areas such as cancer, neurodegenerative diseases, and infectious diseases.
From an environmental perspective, understanding the fate and behavior of 2-(Quinolin-7-yl)Acetonitrile in natural systems is critical for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes degradation under both aerobic and anaerobic conditions, with microbial activity playing a significant role in its biodegradation. However, further research is needed to fully characterize its environmental persistence and toxicity profile.
In conclusion, 2-(Quinolin-7-yl)Acetonitrile (CAS No. 97850-36) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and biotechnology. Its unique chemical structure and versatile properties make it an invaluable tool for researchers across these disciplines. As ongoing studies continue to uncover new insights into its synthesis, properties, and applications, this compound is poised to play an increasingly important role in advancing scientific innovation.
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